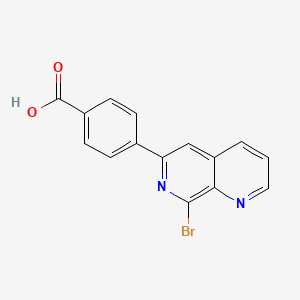![molecular formula C18H18N2O5 B1344875 [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-62-3](/img/structure/B1344875.png)
[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a chemical compound with the molecular formula C18H18N2O5 . It is also known as Glycine, N-[2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl]-N-phenyl- .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of342.34600 . Other properties such as density, boiling point, melting point, and flash point are not available in the current data .
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized compounds with structural similarities or related functional groups, demonstrating significant antimicrobial activities. For instance, compounds synthesized from O-Amino Phenol and Maleic Anhydride showed good activity against various bacterial strains such as K. pneumonea and E. faecalis. Similarly, 1,4 Benzothiazine derivatives and 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared and evaluated for their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Kadian et al., 2012); (Kalekar et al., 2011); (Patel & Shaikh, 2011).
Synthesis of Biological Compounds
Research has also focused on synthesizing biological compounds, including salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds have the potential for the development of new drugs, showcasing the versatility of similar chemical structures in drug synthesis and application (Safonov et al., 2017).
Radical Scavenging Potency
The radical scavenging activity of related compounds has been investigated, demonstrating their potential in antioxidant applications. For example, novel chromophores with push-pull d-π-A structures were synthesized and analyzed for their photophysical properties and viscosity, including their ability to scavenge radicals. This indicates the potential use of these compounds in materials science and pharmacology, highlighting the importance of structural manipulations on their properties (Jachak et al., 2021).
properties
IUPAC Name |
2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(10-20(11-18(22)23)14-4-2-1-3-5-14)19-9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYXXPSAWUHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



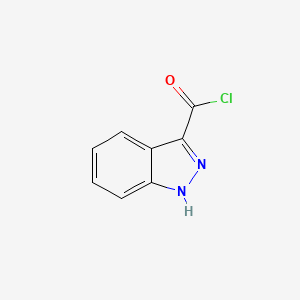



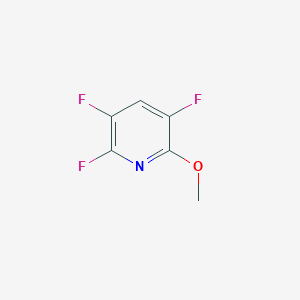

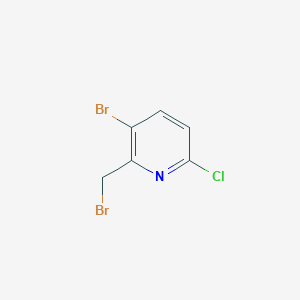


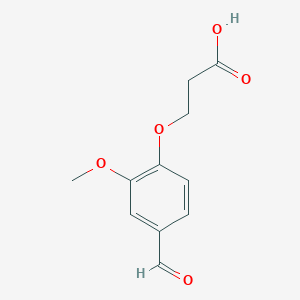
![Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1344820.png)
